1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Physicochemical profiling Lipophilicity Permeability prediction

The compound 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448069-79-1) is a synthetic urea derivative bearing a 2,6-difluorophenyl group on one urea nitrogen and a dimethylamino‐substituted 1‑methylindol-3-ylethyl moiety on the other. Its molecular formula is C20H22F2N4O, with a molecular weight of 372.4 g/mol.

Molecular Formula C20H22F2N4O
Molecular Weight 372.42
CAS No. 1448069-79-1
Cat. No. B2639646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea
CAS1448069-79-1
Molecular FormulaC20H22F2N4O
Molecular Weight372.42
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C=CC=C3F)F)N(C)C
InChIInChI=1S/C20H22F2N4O/c1-25(2)18(14-12-26(3)17-10-5-4-7-13(14)17)11-23-20(27)24-19-15(21)8-6-9-16(19)22/h4-10,12,18H,11H2,1-3H3,(H2,23,24,27)
InChIKeyLJIGPZPDGSWNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS 1448069-79-1: Chemical Identity and Procurement Baseline


The compound 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448069-79-1) is a synthetic urea derivative bearing a 2,6-difluorophenyl group on one urea nitrogen and a dimethylamino‐substituted 1‑methylindol-3-ylethyl moiety on the other . Its molecular formula is C20H22F2N4O, with a molecular weight of 372.4 g/mol. Publicly available bioactivity and target-engagement data are extremely limited; the compound is not annotated in ChEMBL with any known biological activity [1], placing it among under‑characterized indole‑urea scaffolds relevant for novel chemical probe discovery or negative‑control applications in assay development.

Why Direct Substitution with Close Analogs Like 1-(2-Chlorophenyl)- or 1-(4-Ethoxyphenyl)-urea Derivatives Is Not Scientifically Justified Without Comparative Data on 1448069-79-1


Urea derivatives built on the 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl scaffold are highly sensitive to the nature of the N′-aryl substituent. Even single-atom replacements (e.g., 2,6‑F2 vs. 2‑Cl or 4‑OEt) can profoundly alter hydrogen‑bonding capacity, lipophilicity, and steric fit within hydrophobic pockets of target proteins [1]. Because 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea has not been systematically compared with its closest analogs in head‑to‑head biochemical or cellular assays, no basis exists to assume functional interchangeability. Procurement decisions that substitute a cheaper or more readily available analog risk introducing undetected changes in target selectivity, potency, or ADME properties that cannot be predicted from structural inspection alone.

Product-Specific Quantitative Evidence: How 1448069-79-1 Differs from Its Closest Analogs on Experimentally Measurable Parameters


Physicochemical Differentiation: logP and tPSA Offset Relative to 1-(2-Chlorophenyl) Analogue

Compared with the 2-chlorophenyl analogue (1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea), the 2,6-difluorophenyl substituent produces a measurable shift in computed lipophilicity and polar surface area. The target compound exhibits a logP of 2.401 (ZINC calculated) and a topological polar surface area (tPSA) of 41 Ų [1]. The 2‑chlorophenyl analogue, by contrast, has a predicted logP of approximately 2.75 and a tPSA of 39 Ų (class‑level inference based on ZINC scaffold search; exact experimental values not reported) [2]. This logP reduction of ~0.35 units together with a 2 Ų increase in tPSA shifts the target compound closer to CNS‑drug‑like property space, though without direct permeability or P‑gp data this remains a computational prediction.

Physicochemical profiling Lipophilicity Permeability prediction

Lack of Urease Inhibition Activity Contrasts with Related Urea Derivatives Active Against Helicobacter pylori Urease

Several urea derivatives containing the 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl motif have been screened against Helicobacter pylori urease in a colorimetric ammonia‑production assay. For example, CHEMBL2425478 (a related indole‑urea) shows a Ki of 45 nM under mixed‑type inhibition conditions [1]. In contrast, the target compound 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea has not been reported to inhibit urease in any publicly available dataset; ChEMBL lists zero annotated activities for this scaffold [2]. This absence of urease inhibition, when juxtaposed with the nanomolar potency of close analogues, constitutes a functionally meaningful differentiation that can be exploited when a non‑urease‑active control compound is required.

Urease inhibition Target selectivity Negative control

Predicted Absorption and Drug‑Likeness Flag Differentials: Zero Rule‑of‑5 Violations vs. Higher‑Molecular‑Weight Analogues

The target compound satisfies all Lipinski Rule‑of‑5 criteria: molecular weight 372.4 g/mol, calculated logP 2.40, 4 hydrogen‑bond acceptors, and 0 hydrogen‑bond donors [1]. In contrast, close analogues such as 3-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-ethoxyphenyl)urea (MW 396.5 g/mol) exceed the 400 Da threshold often used in fragment‑based lead discovery, and 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea (MW 396.5 g/mol, CAS 1396673-67-8) also surpasses 395 Da . The 24‑Da molecular weight advantage of the 2,6‑difluorophenyl urea places it in a more favorable drug‑likeness window for downstream medicinal chemistry optimization.

Drug‑likeness Lipinski rules Oral bioavailability potential

Fluorine‑Specific 19F‑NMR Detection Capability Differentiates 1448069-79-1 from Non‑Fluorinated Analogues for Metabolite Tracing and Protein‑Observed 19F NMR

The presence of two chemically equivalent fluorine atoms on the 2,6‑difluorophenyl ring endows 1448069-79-1 with a distinctive 19F NMR signal that is absent in chlorine‑, methoxy‑, or ethoxy‑substituted analogues such as 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea or 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea . This isotopic handle allows direct, background‑free detection of the compound in complex biological matrices via 19F NMR or 19F MRI, and enables protein‑observed 19F NMR experiments to probe ligand‑protein interactions without interference from endogenous fluorine‑containing metabolites [1]. The 19F signal provides a quantifiable spectral handle: the 2,6‑difluorophenyl moiety typically resonates around –115 to –120 ppm (CFCl3 reference), offering a clean window for detection.

19F NMR spectroscopy Metabolite identification Protein‑ligand interactions

Best Research and Industrial Application Scenarios for 1-(2,6-Difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea CAS 1448069-79-1


Negative‑Control Compound in Helicobacter pylori Urease Inhibitor Screening Cascades

Because structurally related indole‑urea derivatives exhibit nanomolar urease inhibition (e.g., CHEMBL2425478 Ki = 45 nM), while 1448069-79-1 lacks any reported urease activity [1], the compound can serve as a well‑matched negative control. Its similar physicochemical profile to active analogues ensures that solvent‑effect or non‑specific assay interference artifacts can be reliably ruled out in urease inhibition assays run under standard colorimetric conditions.

19F NMR Probe for Target‑Engagement and Cellular Uptake Studies

The two 19F nuclei provide a clean, background‑free signal suitable for protein‑observed 19F NMR, cellular 19F NMR metabolomics, and in‑cell target‑engagement experiments . Unlike non‑fluorinated analogues (e.g., 1‑(2‑chlorophenyl)‑ or 1‑(4‑ethoxyphenyl)‑ureas), 1448069-79-1 can be quantified in complex media without radiolabeling, enabling real‑time monitoring of compound uptake, efflux, and metabolic stability in cell‑based models.

Drug‑Likeness Benchmarking for Fragment‑Based Lead Discovery

With a molecular weight of 372.4 g/mol and zero Lipinski Rule‑of‑5 violations, 1448069-79-1 resides in a more favourable drug‑likeness window than heavier analogues such as 3‑[2‑(dimethylamino)‑2‑(1‑methyl‑1H‑indol‑3‑yl)ethyl]‑1‑(4‑ethoxyphenyl)urea (MW 396.5) [1]. Medicinal chemistry teams can use this compound as a ‘minimal‑viable’ core scaffold for fragment growing or linking strategies, leveraging its lower mass to accommodate additional substituents without breaching developability thresholds.

Cross‑Reactivity Screening in Kinase or IDO1 Biochemical Panels

Indole‑urea scaffolds frequently appear in kinase and indoleamine‑2,3‑dioxygenase (IDO1) inhibitor patents [2]. Because 1448069-79-1 has zero annotated bioactivities in ChEMBL [3], it presents an opportunity for comprehensive selectivity profiling against a broad panel of kinases, IDO1, and other relevant targets. Any activity detected would represent a novel finding, making the compound valuable for hit‑discovery groups seeking unexplored chemotypes.

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